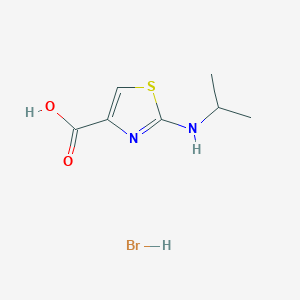

2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide

Description

2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide is a thiazole derivative characterized by a carboxylic acid group at the 4-position of the heterocyclic ring and an isopropylamino substituent at the 2-position, with a hydrobromide counterion. Thiazoles are five-membered aromatic rings containing one sulfur and one nitrogen atom, widely studied for their pharmacological and materials science applications. This compound is likely synthesized via modifications of the Hantzsch thiazole synthesis or analogous routes involving α-halocarbonyl compounds and thioamides . Its hydrobromide salt form improves solubility in polar solvents, making it suitable for pharmaceutical formulations or metal-organic framework (MOF) synthesis.

Properties

IUPAC Name |

2-(propan-2-ylamino)-1,3-thiazole-4-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.BrH/c1-4(2)8-7-9-5(3-12-7)6(10)11;/h3-4H,1-2H3,(H,8,9)(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKHDVKRCMAELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=CS1)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474591 | |

| Record name | 2-[(Propan-2-yl)amino]-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300831-03-2 | |

| Record name | 2-[(Propan-2-yl)amino]-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Pyruvic Acid and Aminothiazole Derivatives

According to a study published in Thieme Connect (2006), a method involves charging pyruvic acid into a reaction flask, followed by reaction with 2-isopropylaminothiazole derivatives under controlled temperature (around 50 °C). The reaction promotes electrophilic substitution at the C-5 position of the thiazole ring, possibly facilitated by ionization of the C-2 isopropylamino group. This method yields the this compound after appropriate workup and salt formation steps.

- Reaction temperature: 50 °C

- Key reagents: Pyruvic acid, 2-isopropylaminothiazole

- Mechanism: Electrophilic substitution at C-5

- Salt formation: Hydrobromide salt isolated

Multi-Step Cyclization and Alkylation Route

A patent (WO2012032528A2) describes a multi-step synthetic process for related thiazole carboxylates, which can be adapted for the preparation of this compound. The process involves:

- Formation of thiobenzamide intermediates by reaction of hydroxy-benzonitrile derivatives with thioacetamide.

- Cyclization with 2-chloroacetoacetic acid ethyl ester to form the thiazole ring.

- Alkylation with isopropyl bromide or similar alkyl halides to introduce the isopropylamino group.

- Hydrolysis of esters to carboxylic acid.

- Formation of hydrobromide salt by treatment with hydrobromic acid in acetone or isopropanol.

This method emphasizes avoiding toxic reagents like potassium cyanide and minimizing chromatographic purification to improve yield and purity.

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Melting Point (°C) |

|---|---|---|---|---|

| Thiobenzamide formation | Hydroxy-benzonitrile + thioacetamide, 50-55 °C, 2 h | 75 | 95% | 108-110 |

| Cyclization | 2-chloroacetoacetic acid ethyl ester, reflux 80-85 °C, 5 h | 90 | 98.4% | 204-210 |

| Alkylation | Isopropyl bromide, K2CO3, DMF, 80-85 °C, 5-6 h | 73.2 | 98% | 108-109 |

| Salt formation | Hydrobromic acid in acetone, recrystallization | >98 | >99% | Not specified |

This process yields highly pure hydrobromide salt suitable for pharmaceutical applications.

Alternative Amination and Esterification Routes

Research published in Molecules (2020) describes the synthesis of 2-(Isopropylamino)thiazol-4(5H)-one derivatives by reacting 2-bromo esters with isopropylamine in methanol under reflux with sodium methoxide as a base. Although this study focuses on thiazolones rather than the carboxylic acid hydrobromide salt, the aminolysis step is relevant for introducing the isopropylamino group.

- Reaction conditions: Reflux in methanol, sodium methoxide as base

- Amination: Nucleophilic substitution of bromoester with isopropylamine

- Subsequent hydrolysis of ester to carboxylic acid and salt formation with hydrobromic acid would yield the target compound.

Summary of Key Preparation Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Starting materials | Pyruvic acid, 2-isopropylaminothiazole, or hydroxy-benzonitrile derivatives |

| Key reagents | Thioacetamide, 2-chloroacetoacetic acid ethyl ester, isopropyl bromide, hydrobromic acid |

| Solvents | Isopropanol, DMF, acetone, methanol |

| Temperature | 50-85 °C for cyclization and alkylation steps |

| Reaction time | 2-16 hours depending on step |

| Purification | Filtration, recrystallization, salt formation |

| Yield | 70-90% for intermediate steps, >98% purity for final salt |

| Analytical data | HPLC purity >95%, melting points 108-210 °C depending on intermediate |

Research Findings and Notes

- Electrophilic substitution at the C-5 position of 2-isopropylaminothiazole is facilitated by ionization of the amino group, allowing mild conditions without strong bases.

- Avoidance of toxic reagents like potassium cyanide and chromatographic purification steps improves process safety and scalability.

- Salt formation with hydrobromic acid enhances compound purity and stability, critical for pharmaceutical applications.

- Alternative amination methods using bromoesters and sodium methoxide provide versatile routes to related thiazole derivatives, supporting the modular synthesis of this compound.

Chemical Reactions Analysis

2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The thiazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research has indicated that 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide exhibits significant antimicrobial properties. Studies have shown its efficacy against specific bacterial strains, suggesting potential use as an antimicrobial agent in therapeutic applications. The presence of the thiazole ring is critical, as it is a common feature in many biologically active compounds, including antibiotics.

2. Enzyme Inhibition

The compound has been explored for its ability to inhibit various enzymes, which may play a role in metabolic pathways. For instance, it has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Such inhibition could have implications in cancer treatment, where controlling cell proliferation is essential.

3. Neurological Disorders

There is ongoing research into the use of this compound for treating neurological disorders. Preliminary findings suggest that it may modulate pathways involved in neuroprotection and apoptosis, indicating potential therapeutic benefits for conditions such as stroke and neurodegenerative diseases .

Chemical Synthesis and Methods

Several synthetic routes have been developed to produce this compound effectively. These methods often involve the reaction of thiazole derivatives with isopropylamine and subsequent formation of the hydrobromide salt to enhance solubility and stability.

Biochemical Interactions

Studies on the interactions of this compound with biological macromolecules have utilized techniques such as:

- NMR Spectroscopy : To elucidate binding sites and conformational changes upon interaction with proteins.

- X-ray Crystallography : To determine the three-dimensional structure of complexes formed with target enzymes or receptors.

- Molecular Docking Studies : To predict binding affinities and interaction modes with various biological targets.

These studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological properties.

Comparison with Related Compounds

The following table summarizes some compounds that share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-2-thiazoline-4-carboxylic acid | Contains amino and carboxylic groups | Exhibits different biological activity |

| Thiazole-4-carboxylic acid | Lacks the isopropylamino group | More acidic character, fewer biological targets |

| Isopropylthiazole | Contains only thiazole without carboxylic group | Primarily used in industrial applications |

These compounds demonstrate unique properties that differentiate them from this compound, particularly regarding their biological activity and application potential.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Thiazole Derivatives with Isopropyl/Amino Substituents

Key Findings :

- The target compound’s carboxylic acid group enables metal coordination, unlike methylaminomethyl derivatives (IDs 12–13), which prioritize hydrogen bonding or amine-metal interactions .

- The hydrobromide counterion may offer higher solubility in aqueous media compared to hydrochloride salts (ID 12), though this depends on the solvent system .

Thiazole-Based Coordination Compounds ()

Key Findings :

- Unlike simpler thiazole-4-carboxylic acid (), the target compound’s isopropylamino group introduces steric hindrance, which may limit metal coordination geometry but enhance selectivity in drug-receptor interactions .

- Compared to pyridyl-substituted analogues, the target’s amino group could reduce MOF stability due to weaker N-metal bonds but improve biocompatibility for drug delivery .

Physicochemical and Functional Comparison

Table 3: Property Comparison Across Analogues

Research Implications :

- The target compound’s dual functional groups (carboxylic acid and amine) position it as a versatile candidate for hybrid MOF-pharmaceutical systems, bridging materials science and medicinal chemistry .

Notes

- Synthesis Considerations : The Hantzsch thiazole synthesis () remains a plausible route, but greener protocols (e.g., cysteine condensation) could be explored for scalability .

- Application Gaps: Limited data exist on the target compound’s MOF performance; further studies should compare its coordination efficiency with Zn²⁺/Cu²⁺ against pyridyl analogues .

Biological Activity

Overview

2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, belonging to the thiazole family, has been studied for its antimicrobial and anticancer properties, among other biological effects. This article synthesizes findings from various research studies to present a comprehensive overview of its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes associated with cancer cell proliferation and survival.

- Antimicrobial Activity : It shows potential in disrupting bacterial cell wall synthesis and function, leading to cell death.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It was found to inhibit the growth of several cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Study on Antimicrobial Effects : In a controlled study, researchers treated cultures of E. coli and S. aureus with varying concentrations of this compound. The results indicated a dose-dependent inhibition of bacterial growth, supporting its use as a potential antimicrobial agent.

- Evaluation of Anticancer Properties : A study focused on the effects of the compound on HeLa cells showed that treatment led to significant morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, suggesting enhanced apoptosis rates.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Rapid absorption was noted in animal models, with peak plasma concentrations achieved within 1 hour post-administration.

- Metabolism : The compound undergoes hepatic metabolism, primarily via conjugation.

- Excretion : Renal excretion is the primary route for elimination, with a half-life of approximately 3 hours.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(isopropylamino)thiazole-4-carboxylic acid hydrobromide?

The compound can be synthesized via multi-step reactions involving thiazole ring formation, amidation, and salt formation. Key steps include:

- Thiazole core assembly : Cyclocondensation of thiourea derivatives with α-haloketones or esters under reflux conditions (e.g., ethanol/water mixtures with NaOH) .

- Amidation : Coupling the carboxylic acid moiety with isopropylamine using reagents like EDCI/HOBT in dichloromethane (DCM) .

- Hydrobromide salt formation : Treatment with HBr in a polar solvent (e.g., ethanol) followed by crystallization . Yield optimization (e.g., 75% for analogous compounds) requires controlled pH, inert atmospheres, and purification via column chromatography or recrystallization .

Q. How can researchers validate the purity and structural integrity of this compound?

- Chromatography : HPLC with UV detection (e.g., 98–99% purity for related thiazoles) .

- Spectroscopy :

- 1H/13C NMR : Confirm substituent integration (e.g., δ 20.31 ppm for methyl groups in similar structures) .

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ matching theoretical m/z) .

- Elemental analysis : Validate C, H, N, S, and Br percentages .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data (e.g., unexpected peaks or fragmentation patterns) may arise from:

- Tautomerism : Thiazole rings can exhibit keto-enol tautomerism, altering spectral profiles. Use deuterated DMSO for NMR to stabilize specific forms .

- Impurities : Low-level byproducts (e.g., unreacted starting materials) require iterative purification (e.g., gradient elution in HPLC) .

- Dynamic processes : Variable-temperature NMR can detect conformational changes in the isopropylamino group .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalability?

Apply factorial designs to assess variables like temperature, solvent ratio, and catalyst loading. For example:

- Critical factors : Reaction time and pH significantly impact amidation efficiency in thiazole derivatives .

- Response surface methodology (RSM) : Maximize yield while minimizing byproduct formation. A study on analogous compounds achieved 85% yield after optimizing solvent (EtOH:H2O = 3:1) and temperature (70°C) .

Q. What methodologies assess the compound’s bioactivity and structure-activity relationships (SAR)?

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based protocols (e.g., IC50 determination) .

- Cellular models : Evaluate cytotoxicity (e.g., MTT assay) and target engagement (e.g., Western blot for downstream biomarkers) .

- SAR studies : Modify the isopropylamino group or thiazole substituents to correlate structural changes with activity. For example, bulkier alkyl chains may enhance membrane permeability .

Methodological Challenges and Solutions

Q. How to address low yields in the final hydrobromide salt formation?

- Solvent selection : Use ethanol or acetone for improved solubility of the free base before HBr addition .

- Counterion exchange : Replace HBr with other acids (e.g., HCl) to compare crystallization efficiency .

- Temperature control : Slow cooling (0.5°C/min) promotes crystal nucleation and reduces impurities .

Q. What techniques characterize the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) .

- LC-MS monitoring : Identify degradation products (e.g., hydrolysis of the ester group in related compounds) .

- Solid-state stability : Use DSC/TGA to assess thermal behavior and hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.